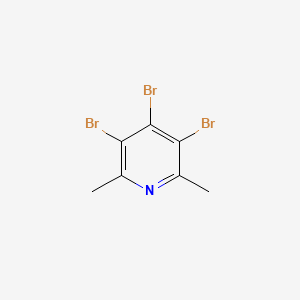
3,4,5-Tribromo-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4,5-Tribromo-2,6-dimethylpyridine” is a chemical compound with the molecular formula C7H6Br3N . It has a molecular weight of 343.84 . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of “this compound” has been studied in the context of the Suzuki–Miyaura cross-coupling reaction . This reaction involves ortho-substituted phenylboronic acids and this compound, resulting in mono-, di-, and triarylpyridine derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction involving “this compound” and ortho-substituted phenylboronic acids has been analyzed . The reaction yields a series of mono-, di-, and triarylpyridine derivatives .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 343.84 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Suzuki-Miyaura Cross-Coupling Reactions : This compound is utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize a variety of triarylpyridines. This process is applicable to both tribromodimethylpyridines and a range of arylboronic acids (Błachut et al., 2016).
Forensic Relevance
- Preparation of Forensically Relevant Pyridines : Another important application of 3,4,5-Tribromo-2,6-dimethylpyridine is in forensic science, where it's used for preparing forensically relevant pyridines, again utilizing the Suzuki cross-coupling reaction (Błachut, Czarnocki, & Wojtasiewicz, 2006).
Structural Chemistry
- Structural Characterization : It serves as a key compound in the study of molecular structures, as evidenced by its use in determining the crystal structures of dibromo and diiodo dimethylpyridines (Pugh, 2006).
Mechanistic Aspects in Reactions
- Suzuki-Miyaura Reaction Mechanism Studies : This compound is also significant in exploring the mechanisms of the Suzuki-Miyaura reaction, particularly in studying atropisomers and regioselectivity (Pomarański et al., 2018).
Catalytic Applications
- Catalysis in Alkenylation : It's involved in catalysis, particularly in the C(sp3)–H alkenylation of dimethylpyridines, a process critical for synthesizing certain organic compounds (Lopez et al., 2016).
Nitration and Isomerization
- Nitration and Isomerization Studies : The compound is used in studying nitration and isomerization reactions, as seen in the synthesis of dinitrocyclohex-3-enones (Chittenden et al., 1982).
Surface Characterization
- Characterizing Acid Surfaces : 2,6-Dimethylpyridine, a related compound, is used for characterizing acid surfaces, indicating its importance in surface science and catalysis (Corma, Rodellas, & Fornés, 1984).
Safety and Hazards
properties
IUPAC Name |
3,4,5-tribromo-2,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUFRRICNUMXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

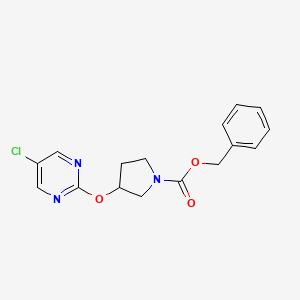
![2-(Oxan-4-yl)-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2990301.png)
![6-ethyl 3-methyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2990303.png)
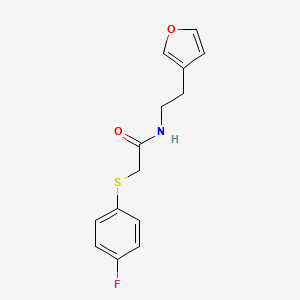
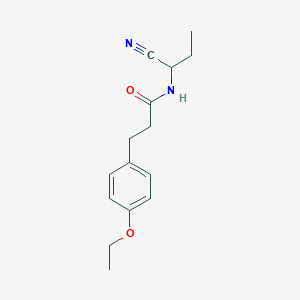
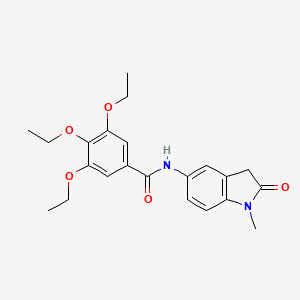
![7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2990312.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide](/img/structure/B2990316.png)
![(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990318.png)
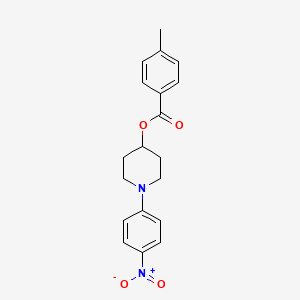
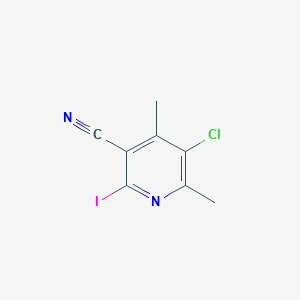
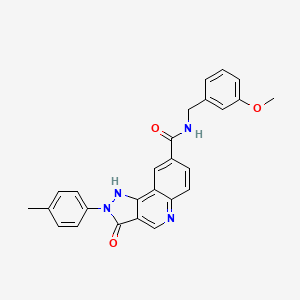
![4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol](/img/structure/B2990323.png)